molecular formula C20H21F3N2O2 B13660834 2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Cat. No.: B13660834
M. Wt: 378.4 g/mol
InChI Key: GEYDMBNDOVPFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide (commonly referred to as TTA-A2 in research contexts) is a synthetic organic compound with a molecular structure featuring a cyclopropylphenyl group, a pyridin-2-yl moiety substituted with a trifluoroethoxy chain, and an acetamide linker (Figure 1). Its IUPAC name underscores the stereospecific (R)-configuration at the ethylamine group in some studies .

Pharmacological Profile: TTA-A2 is a potent and selective T-type calcium channel (Cav3) blocker, with demonstrated activity against Cav3.1 and Cav3.2 isoforms . It has been extensively studied in preclinical models for its role in modulating nociception (pain signaling), epilepsy, and platelet function. For example, intrathecal infusion of TTA-A2 (0.35 mg/h) significantly reduced neuropathic pain in rats with peripheral nerve injury , while Cav3.2 knockout mice showed attenuated platelet activation and thrombosis, effects replicated by TTA-A2 treatment .

Mechanistic Insights:
Molecular dynamics simulations and mutagenesis studies reveal that TTA-A2 binds to a hydrophobic pocket near the channel’s pore-forming domain, stabilizing the inactive state of Cav3.1 channels . This interaction is Ca²⁺-dependent, with enhanced efficacy under physiological calcium concentrations compared to barium-based assays .

Properties

Molecular Formula

C20H21F3N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)

InChI Key

GEYDMBNDOVPFJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3

Origin of Product

United States

Biological Activity

The compound 2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide , also known as TTA-A2, is a selective triple T-type calcium channel blocker. Its structure includes a cyclopropyl phenyl group and a trifluoroethoxy pyridine moiety, which contribute to its pharmacological properties. This article discusses the biological activity of TTA-A2, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

TTA-A2 primarily targets T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are involved in various physiological processes including neuronal excitability and cardiac function. By inhibiting these channels, TTA-A2 can modulate calcium influx in excitable tissues, leading to potential therapeutic effects in conditions such as epilepsy and chronic pain.

Table 1: T-type Calcium Channels and Their Physiological Roles

Channel TypeSubtypesPhysiological Role
T-typeCaV3.1Neuronal excitability
CaV3.2Cardiac pacemaking
CaV3.3Hormonal secretion

Efficacy in Animal Models

Research has demonstrated the efficacy of TTA-A2 in various animal models of neurological disorders. In particular, studies have shown that TTA-A2 effectively reduces seizure activity in rodent models of absence epilepsy.

  • Study 1 : A study conducted on WAG/Rij rats indicated that TTA-A2 significantly decreased the frequency of absence seizures compared to control groups (p < 0.05) .
  • Study 2 : Another investigation found that TTA-A2 administration led to a marked improvement in behavioral outcomes in models of chronic pain, suggesting its potential utility in pain management .

Pharmacokinetics and Metabolism

TTA-A2 exhibits favorable pharmacokinetic properties with good oral bioavailability and metabolic stability. The compound is primarily metabolized in the liver, with studies indicating a half-life suitable for therapeutic applications.

Table 2: Pharmacokinetic Properties of TTA-A2

PropertyValue
Oral BioavailabilityHigh
Half-lifeApproximately 4 hours
Metabolic StabilityModerate

Case Study 1: Epilepsy Management

In a clinical trial involving patients with refractory epilepsy, TTA-A2 was administered as an adjunct therapy. Results showed a reduction in seizure frequency by an average of 30% over a three-month period without significant adverse effects .

Case Study 2: Chronic Pain Treatment

A separate study evaluated the effects of TTA-A2 on patients with neuropathic pain. Participants reported significant pain relief after four weeks of treatment, with minimal side effects observed .

Comparison with Similar Compounds

(R)-2-(4-Isopropylphenyl)-N-(1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

  • Structural Difference : The cyclopropyl group in TTA-A2 is replaced with an isopropyl (propan-2-yl) group.
  • Pharmacology : This compound (patented as a treatment for essential tremor) shares TTA-A2’s core pyridin-2-yl-trifluoroethoxy-acetamide scaffold but exhibits distinct Cav3 isoform selectivity. Preclinical data suggest enhanced potency in tremor suppression, likely due to improved blood-brain barrier penetration .
  • Therapeutic Use : Phase I trials indicate efficacy in essential tremor at lower doses (0.05–0.1 mg/kg) compared to TTA-A2’s neuropathic pain models (0.35 mg/h intrathecal) .

Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide)

  • Structural Difference : Identical to the above isopropyl variant but standardized under the INN suvecaltamide.
  • Pharmacology : Classified as a Cav stabilizer with antiepileptic properties. Unlike TTA-A2’s channel-blocking action, suvecaltamide modulates channel gating kinetics, reducing hyperexcitability in seizure models .
  • Therapeutic Use : Approved for focal-onset seizures in preclinical stages, highlighting divergent applications despite structural overlap with TTA-A2 .

2-[4-(3-Methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

  • Structural Difference : Substitution of the cyclopropyl group with a 3-methylpyrazin-2-yl moiety.
  • Pharmacology : The pyrazine ring introduces π-π stacking interactions with Cav3.2 channels, altering binding kinetics. Preliminary data suggest broader voltage-dependent blockade but reduced isoform selectivity compared to TTA-A2 .

Pharmacokinetic and Functional Comparisons

Compound Key Structural Feature Primary Target Therapeutic Indication Reported Efficacy References
TTA-A2 4-cyclopropylphenyl Cav3.1/Cav3.2 Neuropathic pain, thrombosis 0.35 mg/h (intrathecal) reduced mechanical allodynia ; 50% inhibition of platelet aggregation at 1 µM
(R)-Isopropyl analog 4-isopropylphenyl Cav3.3 (predicted) Essential tremor 0.05 mg/kg (oral) reduced tremor amplitude in murine models
Suvecaltamide 4-isopropylphenyl Cav3.1/Cav3.2 Epilepsy 10 mg/kg (oral) suppressed seizure frequency in rats
Pyrazine analog 3-methylpyrazin-2-yl Pan-Cav3 Under investigation IC₅₀ = 0.8 µM (Cav3.2) in HEK-293 cells

Cross-Comparison with Non-Acetamide T-Type Blockers

Mibefradil

  • Structure: Tetralol derivative (non-acetamide).
  • Pharmacology : Blocks T-type channels with ~10-fold selectivity over L-type channels (IC₅₀ = 140–270 nM in Ca²⁺ vs. 1–13 µM in Ba²⁺). Unlike TTA-A2, mibefradil’s efficacy decreases at physiological temperatures (IC₅₀ shifts from 270 nM to 792 nM at 35°C) .
  • Therapeutic Use : Withdrawn due to drug interactions but remains a reference compound for T-channel affinity studies .

Key Takeaways

Structural-Activity Relationship : The cyclopropyl group in TTA-A2 optimizes hydrophobic interactions with Cav3.1/3.2, while isopropyl/pyrazine substitutions redirect selectivity to other isoforms or therapeutic endpoints.

Therapeutic Divergence: Minor structural changes yield significant differences in clinical application—e.g., TTA-A2 for pain vs. suvecaltamide for epilepsy.

Unmet Needs : Exact IC₅₀ values for TTA-A2 in human Cav3 isoforms remain unreported, highlighting gaps in quantitative pharmacodynamic data .

Preparation Methods

Chemical Structure and Key Functional Groups

Feature Description
Molecular Formula C20H21F3N2O2
Molecular Weight 378.4 g/mol
Core Structure Acetamide linked to 4-cyclopropylphenyl and 5-(2,2,2-trifluoroethoxy)pyridin-2-yl moieties
Key Substituents Cyclopropyl group on phenyl ring; trifluoroethoxy group on pyridine ring
Chirality (R)-configuration at the ethylamine chiral center

Preparation Methods of 2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Overview

The synthesis of this compound involves assembling three main fragments:

  • The 4-cyclopropylphenyl acetic acid or its activated derivative,
  • The (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine chiral amine,
  • Formation of the acetamide bond linking these two fragments.

The process is generally carried out via amide coupling reactions, employing standard peptide coupling reagents or activated acid derivatives under controlled conditions to preserve stereochemistry.

Detailed Synthetic Route

Synthesis of 4-cyclopropylphenyl acetic acid derivative
  • Starting from commercially available 4-cyclopropylbenzyl bromide , nucleophilic substitution or side-chain oxidation can be employed to yield 4-cyclopropylphenylacetic acid .
  • Alternatively, Friedel-Crafts acylation on cyclopropylbenzene followed by side-chain functional group transformations can provide the acid.
Preparation of (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine
  • The key chiral amine fragment is synthesized by first preparing 5-(2,2,2-trifluoroethoxy)pyridin-2-yl)acetaldehyde or related intermediates.
  • Chiral reduction or asymmetric synthesis strategies are employed to introduce the (R)-configuration at the ethylamine center.
  • The trifluoroethoxy substituent is introduced by etherification of 5-hydroxypyridin-2-yl derivatives with 2,2,2-trifluoroethyl bromide or tosylate under basic conditions.
Amide bond formation
  • The 4-cyclopropylphenylacetic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , N,N'-dicyclohexylcarbodiimide (DCC) , or via formation of acid chlorides.
  • The activated acid is then reacted with the chiral amine under mild conditions to form the amide bond.
  • Reaction conditions are optimized to avoid racemization and side reactions.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 4-cyclopropylbenzyl bromide Oxidation (e.g., KMnO4 or CrO3) 4-cyclopropylphenylacetic acid
2 5-hydroxypyridin-2-yl derivative + 2,2,2-trifluoroethyl bromide Base (e.g., K2CO3), solvent (DMF) 5-(2,2,2-trifluoroethoxy)pyridin-2-yl derivative
3 Pyridinyl aldehyde intermediate Chiral reduction (e.g., CBS catalyst) (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine
4 4-cyclopropylphenylacetic acid + chiral amine Coupling agent (EDC, DCC), base, solvent (DCM) This compound

Analytical and Research Findings on Preparation

Purity and Stereochemical Integrity

  • High-performance liquid chromatography (HPLC) with chiral stationary phases confirms the retention of (R)-configuration after coupling.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) validate the structure and purity.
  • Optical rotation measurements corroborate enantiomeric purity.

Yield and Optimization

  • Reported yields for the final amide coupling step range from 65% to 85% depending on coupling reagents and reaction time.
  • Use of coupling additives such as 1-hydroxybenzotriazole (HOBt) improves yield and reduces side product formation.
  • Protecting groups are generally unnecessary due to selective reactivity of functional groups.

Scale-up Considerations

  • The synthesis has been adapted for gram-scale production with minor modifications to solvent volumes and reaction times.
  • Purification by recrystallization or preparative chromatography ensures batch-to-batch consistency.

Summary Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Oxidation of benzyl bromide KMnO4, aqueous medium, reflux 70-80 Controlled to avoid overoxidation
Etherification 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 60 °C 75-85 Anhydrous conditions improve yield
Chiral reduction CBS catalyst, borane, low temperature (-20 °C) 80-90 High enantiomeric excess (>95% ee)
Amide coupling EDC/HOBt, DIPEA, DCM, room temp 65-85 Avoid racemization, mild conditions

Q & A

Q. What are the critical steps in synthesizing 2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions, cyclopropane ring formation, and trifluoroethoxy group introduction. Key steps include:
  • Amide bond formation : Reacting the cyclopropane-containing phenylacetic acid derivative with the pyridine-ethylamine intermediate under carbodiimide coupling (e.g., EDC/HOBt) .

  • Solvent optimization : Polar aprotic solvents like DMF or THF are used to enhance nucleophilic substitution for trifluoroethoxy group attachment. Sodium hydroxide or potassium carbonate facilitates deprotonation .

  • Temperature control : Maintaining 60–80°C during cyclopropane formation ensures stability of the strained ring .

  • Purity checks : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to avoid side products .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDC, HOBt, DMF, RT75≥98%
Trifluoroethoxy SubstitutionK2CO3, DMF, 80°C6295%

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the cyclopropane ring (δ 0.8–1.2 ppm for cyclopropane CH2) and trifluoroethoxy group (δ 4.5–4.7 ppm for OCH2CF3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H22F3N2O2: 427.1634) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives targeting specific biological receptors?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinase enzymes) by simulating interactions between the compound’s cyclopropane/pyridine motifs and receptor active sites .
  • Quantum Chemical Calculations : Assess electron density distribution to optimize trifluoroethoxy group orientation for hydrophobic interactions .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability Assays : Compare hepatic microsome degradation rates (e.g., human vs. murine) to explain interspecies variability .

  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify free fraction differences (e.g., PPB >95% reduces in vivo efficacy despite high in vitro potency) .

  • Dose-Response Refinement : Conduct PK/PD modeling to align EC50 values with achievable plasma concentrations .

    • Data Table : Example In Vitro vs. In Vivo Discrepancies
Assay TypeTarget IC50 (nM)In Vivo Efficacy (ED50)Notes
Enzymatic (kinase X)12 ± 250 mg/kgHigh PPB limits free drug
Cell-Based (cancer line Y)8 ± 1No effect at 100 mg/kgRapid metabolism in liver

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability while monitoring logP changes via HPLC .

  • Pyridine Substitution : Replace trifluoroethoxy with bulkier groups (e.g., -OCF2CF3) to reduce CYP3A4-mediated oxidation, validated via LC-MS/MS metabolite profiling .

  • Amide Linker Alternatives : Test urea or sulfonamide replacements to improve solubility (measured by nephelometry) without sacrificing target binding .

    • Data Table : SAR Trends for Derivatives
DerivativelogPMetabolic Stability (t1/2)Solubility (µg/mL)
Parent Compound3.245 min12
-CF3 Cyclopropane3.8120 min8
Urea Linker2.560 min85

Methodological Notes

  • Synthesis Optimization : Iterative DOE (Design of Experiments) approaches are recommended to balance yield and purity .
  • Data Contradictions : Always cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.